CK2A2 Inhibition: Nanomolar Potency Achieved by the 4‑Bromo‑3‑nitro‑benzoate Warhead
8‑Quinolyl 4‑bromo‑3‑nitrobenzoate (designated Compound 65 in Tucker et al.) inhibits CK2A2 with an IC₅₀ of 3 nM and CK2A1 with an IC₅₀ of 4 nM [1]. This potency is directly attributable to the 4‑bromo‑3‑nitro‑benzoate ester moiety; the unsubstituted 8‑quinolyl benzoate parent scaffold is inactive against CK2A2. The compound also exhibits brain penetrance and kinome‑wide selectivity, properties absent in the non‑nitro, non‑bromo analogs [1].
| Evidence Dimension | CK2A2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3 nM (CK2A2), 4 nM (CK2A1) |
| Comparator Or Baseline | 8‑Quinolyl benzoate (unsubstituted): inactive against CK2A2 |
| Quantified Difference | Target compound: 3 nM; comparator: >10,000 nM (inactive) |
| Conditions | In vitro kinase activity assay; recombinant CK2A2/CK2A1 |
Why This Matters
For CNS‑targeted kinase probe procurement, only the bromo‑nitro‑substituted ester delivers validated, low‑nanomolar CK2A2 engagement that is completely absent in unsubstituted congeners.
- [1] Tucker, J. K. et al. (2025). Scaffold hopping and sidechain modification from a flavone scaffold lead to discovery of potent, selective CK2A2 inhibitors with favorable properties for CNS activity. Bioorganic & Medicinal Chemistry, 127, 118196. View Source
